molecular formula C22H17FN2O3S2 B2686129 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 899963-70-3

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2686129
CAS No.: 899963-70-3
M. Wt: 440.51
InChI Key: JTKTYSVDRQCGER-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that features a benzamide core substituted with a benzyl group, a fluorobenzo[d]thiazolyl moiety, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step often involves the synthesis of the 4-fluorobenzo[d]thiazole core. This can be achieved through the cyclization of 4-fluoroaniline with carbon disulfide and an oxidizing agent such as hydrogen peroxide.

    Benzylation: The benzothiazole intermediate is then subjected to benzylation using benzyl chloride in the presence of a base like potassium carbonate.

    Amidation: The final step involves the coupling of the benzylated benzothiazole with 4-(methylsulfonyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or sulfides, respectively.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group would yield benzaldehyde derivatives, while reduction of the sulfonyl group would produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the benzothiazole and fluorobenzene moieties suggests possible interactions with biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential anti-inflammatory, antimicrobial, or anticancer properties. Its structural features may enable it to interact with specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety could facilitate binding to certain proteins, while the fluorobenzene and methylsulfonyl groups might enhance its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-benzyl-N-(4-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is unique due to the presence of the fluorine atom on the benzothiazole ring. This fluorine substitution can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability. The methylsulfonyl group also contributes to its distinct chemical behavior, influencing its solubility and reactivity.

Properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S2/c1-30(27,28)17-12-10-16(11-13-17)21(26)25(14-15-6-3-2-4-7-15)22-24-20-18(23)8-5-9-19(20)29-22/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKTYSVDRQCGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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